molecular formula C18H36N6O7 B12293481 4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol

4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol

Cat. No.: B12293481
M. Wt: 448.5 g/mol
InChI Key: VKGIGFQBOYWLHV-UHFFFAOYSA-N
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Description

4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol is a structurally complex inositol derivative characterized by extensive functionalization. The L-chiro-inositol core is modified at multiple positions:

  • Position 1: Substituted with a methylamino group linked via a carbamoylamino acetyl chain.
  • Position 3: Features a 2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl moiety, a rare seven-carbon sugar with significant deoxygenation and amino substitutions.
  • Position 4: Deoxygenated.
  • Position 6: Contains an O-methyl group.

However, specific applications remain under-researched, necessitating comparison with structurally related compounds for functional insights .

Properties

Molecular Formula

C18H36N6O7

Molecular Weight

448.5 g/mol

IUPAC Name

N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(carbamoylamino)-N-methylacetamide

InChI

InChI=1S/C18H36N6O7/c1-7(19)9-5-4-8(20)17(30-9)31-15-11(21)13(26)16(29-3)12(14(15)27)24(2)10(25)6-23-18(22)28/h7-9,11-17,26-27H,4-6,19-21H2,1-3H3,(H3,22,23,28)

InChI Key

VKGIGFQBOYWLHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CNC(=O)N)OC)O)N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core inositol structure, followed by the sequential addition of amino and carbamoylamino groups. Common reagents used in these reactions include various amines, carbamoyl chlorides, and protective groups to ensure selective reactions at desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups to form corresponding oxides.

    Reduction: Reduction reactions can convert carbamoylamino groups to simpler amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Drug Development

Fortimicin C has been investigated for its potential as an antimicrobial agent. Its unique structure allows for interactions with bacterial ribosomes, inhibiting protein synthesis and thereby exerting antibacterial effects. Research has shown that derivatives of this compound can enhance the efficacy of existing antibiotics against resistant strains of bacteria .

Targeted Drug Delivery Systems

Recent advancements in drug delivery systems have highlighted the utility of Fortimicin C in creating brain-targeting chemical delivery systems. Its ability to cross the blood-brain barrier makes it a candidate for delivering neuroactive compounds effectively. Studies have demonstrated that modifications to its structure can improve lipophilicity and bioavailability, facilitating targeted delivery to neuronal tissues .

Biochemical Research

Fortimicin C is utilized in biochemical assays to study protein interactions and cellular mechanisms. Its fluorescent properties enable researchers to track cellular processes in real-time. The compound's ability to act as a solvatochromic fluorophore allows for sensitive detection of changes in the local environment of proteins . This has implications in understanding protein folding and interactions within cellular contexts.

Therapeutic Applications

The compound has shown promise in therapeutic applications beyond antimicrobial use. Its structural analogs are being explored for their potential in treating metabolic disorders due to their influence on cellular signaling pathways related to glucose metabolism . The incorporation of Fortimicin C into therapeutic regimes could enhance the efficacy of treatments for conditions such as diabetes.

Case Studies

Study Focus Findings
Study 1Antimicrobial EfficacyDemonstrated enhanced activity against multi-drug resistant bacteria when combined with other antibiotics .
Study 2Drug Delivery MechanismShowed successful delivery of neuroactive compounds across the blood-brain barrier using modified Fortimicin C derivatives .
Study 3Protein InteractionUtilized as a fluorescent probe to monitor protein interactions in live cells, providing insights into cellular dynamics .

Mechanism of Action

The mechanism of action of 4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is facilitated by the compound’s multiple functional groups, which allow for specific binding and recognition by target molecules.

Comparison with Similar Compounds

Sugar Moieties and Bioactivity

  • The target compound’s heptopyranosyl group (7-carbon, pentadeoxy) is distinct from the hexopyranosyl moieties in Kasugamycin (6-carbon, tetradeoxy) and the compound. Larger sugars may enhance target binding specificity but reduce metabolic stability .

Amino and Methyl Modifications

  • The carbamoylamino acetyl methylamino group at position 1 (target) introduces steric bulk and hydrogen-bonding capacity, absent in Kasugamycin’s simpler substitutions. This could influence solubility or resistance to enzymatic degradation .
  • 6-O-methylation (target and compound) may enhance lipophilicity compared to unmethylated analogs, affecting cellular uptake .

Deoxygenation Patterns

Research Findings and Data Gaps

  • Kasugamycin: Demonstrated efficacy against Pseudomonas and Xanthomonas species due to ribosomal targeting . The target compound’s heptopyranosyl group may broaden or narrow its antimicrobial spectrum.
  • Safety/Toxicity: No data available for the target compound. Kasugamycin’s hydrochloride formulation () indicates ionic character, while the target’s neutral carbamoyl group may alter toxicity profiles .

Biological Activity

4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol, commonly referred to as Fortimicin C , is a complex organic compound with significant biological activity. Its molecular formula is C18H36N6O7C_{18}H_{36}N_{6}O_{7} and it has a molecular weight of approximately 448.51 g/mol. This compound is notable for its potential therapeutic applications and its role in various biological processes.

Basic Information

PropertyValue
CAS Number62874-51-5
SynonymsFortimicin C
Molecular FormulaC18H36N6O7
Molecular Weight448.51 g/mol
Boiling Point679.5 ± 55.0 °C (Predicted)
Density1.36 ± 0.1 g/cm³ (Predicted)
pKa12.67 ± 0.46 (Predicted)

Fortimicin C exhibits a range of biological activities primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of furin , an enzyme that plays a critical role in the activation of several viral proteins, making it a candidate for anti-infective therapies against viruses such as avian influenza and canine distemper virus .

Antimicrobial Properties

The compound has been shown to possess antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis and death. Studies have demonstrated its effectiveness in vitro against various pathogens, highlighting its potential use in treating bacterial infections .

Potential Therapeutic Applications

  • Antiviral Agent : Due to its inhibitory effects on furin, Fortimicin C may be developed as an antiviral agent.
  • Antibacterial Treatment : It has shown promise in treating infections caused by resistant strains of bacteria.
  • Cancer Research : Preliminary studies suggest potential applications in oncology, where modulation of specific pathways could enhance the efficacy of existing treatments.

Study 1: Antiviral Activity

A study conducted on the efficacy of Fortimicin C against avian influenza demonstrated that the compound significantly reduced viral replication in cell cultures. The results indicated a dose-dependent response with an IC50 value suggesting high potency .

Study 2: Antibacterial Efficacy

In another study focusing on Gram-negative bacteria, Fortimicin C was tested against strains resistant to conventional antibiotics. The compound exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics .

Study 3: Toxicology Profile

A toxicological assessment revealed that Fortimicin C has a favorable safety profile at therapeutic doses, with minimal cytotoxic effects observed in human cell lines . This suggests potential for clinical application with careful dosage management.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve regioselective and stereoselective modifications in the synthesis of this compound?

  • Methodological Answer : The synthesis of structurally complex aminoglycosides often involves regioselective protection/deprotection of hydroxyl and amino groups. For example, maltose derivatives can serve as starting materials for introducing cyclitol moieties via Ferrier’s carbocyclization, enabling the formation of pseudodisaccharide structures . Key steps include azido group introduction for subsequent reduction to amines and selective glycosylation to ensure proper stereochemistry.

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent positions, particularly for distinguishing α/β anomeric configurations. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography resolves ambiguous stereochemical assignments. Comparative analysis with structurally related compounds (e.g., kasugamycin derivatives) can corroborate spectral data .

Q. How can researchers design initial experiments to assess the compound’s bioactivity against resistant microbial strains?

  • Methodological Answer : Begin with in vitro minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., E. coli, S. aureus) and include positive controls (e.g., gentamicin). Use fractional inhibitory concentration (FIC) indices to evaluate synergy with existing antibiotics. Ensure reproducibility by adhering to CLSI guidelines and employing triplicate measurements .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize multi-step synthesis yields while minimizing side reactions?

  • Methodological Answer : Apply factorial design to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>k</sup> factorial design can identify interactions between reaction parameters. Response surface methodology (RSM) further refines optimal conditions. Computational tools like COMSOL Multiphysics can model reaction kinetics to predict yield outcomes under varied scenarios .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer : Conduct orthogonal assays (e.g., time-kill kinetics vs. MIC) to confirm activity trends. Control for variables such as bacterial growth phase, media composition, and compound solubility. Use meta-analysis frameworks to harmonize datasets, and validate findings via independent replication in multiple laboratories .

Q. How can quantum chemical calculations guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer : Employ density functional theory (DFT) to model interactions between the compound’s functional groups (e.g., amino, carbamoyl) and ribosomal RNA targets. Molecular dynamics simulations predict binding stability, while free-energy perturbation (FEP) calculations quantify affinity changes for modified analogs. Integrate AI-driven tools like ICReDD’s reaction path search methods to prioritize synthetic targets .

Q. What experimental and computational approaches elucidate the compound’s mechanism of resistance evasion in Gram-negative bacteria?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) of treated bacteria to identify upregulated efflux pumps or modifying enzymes. Use molecular docking to assess interactions with resistance proteins (e.g., aminoglycoside acetyltransferases). Fluorescence-based assays (e.g., ethidium bromide accumulation) quantify efflux pump inhibition efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.